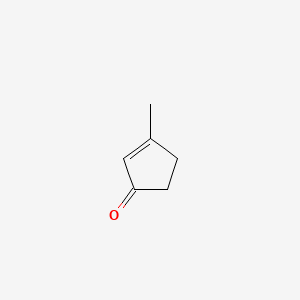

3-Methylcyclopent-2-en-1-ol

Description

Properties

IUPAC Name |

3-methylcyclopent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIRHTQYODRYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498451 | |

| Record name | 3-Methylcyclopent-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-59-0 | |

| Record name | 3-Methylcyclopent-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclopent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-methylcyclopent-2-en-1-ol. Due to the limited availability of experimental data for this specific compound, this document also includes relevant information on its precursor, 3-methylcyclopent-2-en-1-one, and outlines a generalized synthetic protocol for its preparation.

Chemical Identity and Computed Properties

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1] Its structure consists of a five-membered ring containing a double bond and a hydroxyl group.

Table 1: Computed Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=CC(CC1)O | PubChem[1] |

| InChI | InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3 | PubChem[1] |

| InChIKey | ZSIRHTQYODRYMQ-UHFFFAOYSA-N | PubChem[1] |

Experimental Physicochemical Data

Experimental data for this compound is scarce in publicly available literature. The only experimental value found is the Kovats Retention Index, which is a measure of the retention time in gas chromatography.

Table 2: Experimental Data for this compound

| Property | Value | Source |

| Kovats Retention Index (Standard Polar) | 1446, 1448 | NIST Mass Spectrometry Data Center[1] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available |

For reference, the physicochemical properties of the closely related and commercially available precursor, 3-methylcyclopent-2-en-1-one, are well-documented.

Table 3: Physicochemical Properties of 3-Methylcyclopent-2-en-1-one

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| Appearance | Colorless to brown clear liquid | The Good Scents Company[3] |

| Boiling Point | 74 °C at 15 mmHg | Sigma-Aldrich[4] |

| Melting Point | 3-5 °C | Sigma-Aldrich[4] |

| Density | 0.971 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.488 | Sigma-Aldrich[4] |

Synthesis of this compound

A plausible and common synthetic route to this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. This selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using specific reducing agents. A well-established method for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[1] The Lewis acidic cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring a direct 1,2-hydride attack from the borohydride.

Generalized Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Luche reduction of α,β-unsaturated ketones and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-methylcyclopent-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound may be purified by silica (B1680970) gel column chromatography.

Experimental Workflows

The synthesis of this compound can be visualized as a two-stage process, starting from the synthesis of the precursor 3-methylcyclopent-2-en-1-one, followed by its selective reduction.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR of 3-methylcyclopent-2-en-1-one:

-

A singlet for the vinylic proton.

-

Multiplets for the two methylene (B1212753) groups.

-

A singlet for the methyl group.

¹³C NMR of 3-methylcyclopent-2-en-1-one:

-

A signal for the carbonyl carbon.

-

Signals for the two olefinic carbons.

-

Signals for the two methylene carbons.

-

A signal for the methyl carbon.

IR Spectroscopy of 3-methylcyclopent-2-en-1-one:

-

A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone.

-

A band for the C=C stretch.

Mass Spectrometry of 3-methylcyclopent-2-en-1-one:

-

The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature regarding any specific signaling pathways or biological activities associated with this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

Detailed safety and handling information for this compound is not available. Standard laboratory safety precautions for handling flammable and potentially hazardous chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the precursor, 3-methylcyclopent-2-en-1-one, and the reagents used in its synthesis, consult their respective Safety Data Sheets (SDS).

References

3-Methylcyclopent-2-en-1-ol IUPAC name and CAS number

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylcyclopent-2-en-1-ol, a cyclic allylic alcohol. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a corresponding workflow diagram. This guide is intended for professionals in research, chemical synthesis, and drug development who require precise and reliable information on this compound.

Chemical Identification and Properties

The formal identification for this compound is as follows:

Physicochemical Data

Quantitative data for this compound is limited, with most available information derived from computational models. Experimental data is not widely reported in the literature. The following table summarizes the key computed properties.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem |

| Molecular Weight | 98.14 g/mol | PubChem |

| Exact Mass | 98.073164938 Da | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis of this compound

The most direct and selective method for synthesizing this compound is through the 1,2-reduction of its corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. The Luche reduction is the preferred method for this transformation as it chemoselectively reduces the carbonyl group to an allylic alcohol while preserving the carbon-carbon double bond.

Experimental Protocol: Luche Reduction

This protocol outlines the selective reduction of 3-methylcyclopent-2-en-1-one to this compound.

Materials and Reagents:

-

3-Methylcyclopent-2-en-1-one (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 - 1.2 eq)

-

Sodium borohydride (B1222165) (NaBH₄) (1.0 - 1.2 eq)

-

Methanol (ACS grade, as solvent)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (1.1 eq) portion-wise to the reaction mixture. Monitor for gas evolution (hydrogen) and add the reagent slowly to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting enone is fully consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Shake the funnel and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude this compound by flash column chromatography on silica (B1680970) gel.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes related to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Applications

As of the current date, there is a notable lack of publicly available research on the specific biological activities, signaling pathway interactions, or pharmacological applications of this compound.

In contrast, its direct synthetic precursor, 3-methylcyclopent-2-en-1-one (CAS: 2758-18-1), is a well-documented compound. It is recognized as a flavoring agent in the food industry and serves as a versatile intermediate in organic synthesis for the production of more complex molecules.[2][3][4] Research into the biological effects of related cyclopentenone structures is ongoing, but specific data for this compound is not available. Professionals are advised to treat this compound with standard laboratory precautions for novel chemical entities.

References

An In-depth Technical Guide to 3-Methylcyclopent-2-en-1-ol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylcyclopent-2-en-1-ol, a cyclic allylic alcohol. Due to the limited availability of direct experimental data for this compound, this guide also details the properties and synthesis of its common precursor, 3-methylcyclopent-2-en-1-one. This information is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Molecular Identity and Structure

This compound is a structural isomer of several other C6H10O compounds. Its key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10O |

| CAS Number | 3718-59-0 |

| Molecular Weight | 98.14 g/mol [1] |

| InChI | InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3[1] |

| InChIKey | ZSIRHTQYODRYMQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(CC1)O[1] |

Molecular Visualization

The two-dimensional structure of this compound is depicted below, illustrating the cyclopentene (B43876) ring with a methyl substituent at position 3 and a hydroxyl group at position 1.

Physicochemical Properties

This compound (Computed Data)

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

3-Methylcyclopent-2-en-1-one (Experimental Data)

In contrast, the corresponding ketone, 3-methylcyclopent-2-en-1-one, is a well-characterized compound and is commercially available. Its properties are provided here for reference as it is a common precursor to this compound.

| Property | Value | Source |

| Molecular Formula | C6H8O | PubChem[2] |

| CAS Number | 2758-18-1 | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| Melting Point | 3-5 °C | Sigma-Aldrich[3] |

| Boiling Point | 74 °C at 15 mmHg | Sigma-Aldrich[3] |

| Density | 0.971 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index (n20/D) | 1.488 | Sigma-Aldrich[3] |

Spectroscopic Data

As with the physicochemical properties, experimental spectroscopic data for this compound is scarce. Below is a summary of expected spectroscopic features based on its structure, alongside the available data for its ketone precursor.

This compound (Expected Features)

| Technique | Expected Features |

| 1H NMR | Signals for the vinylic proton, the proton on the carbon bearing the hydroxyl group, the allylic methyl protons, and the methylene (B1212753) protons of the ring. The hydroxyl proton may appear as a broad singlet. |

| 13C NMR | Signals for the two sp2 carbons of the double bond, the carbon bearing the hydroxyl group, the methyl carbon, and the two sp3 carbons of the ring. |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm-1 due to the O-H stretch of the alcohol. A C=C stretch around 1650 cm-1. A C-O stretch in the 1050-1260 cm-1 region.[4][5] |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 98. Common fragmentation patterns for cyclic alcohols include the loss of a hydrogen atom (M-1), and the loss of water (M-18). Alpha-cleavage next to the hydroxyl group is also a possible fragmentation pathway.[6][7] |

3-Methylcyclopent-2-en-1-one (Available Data)

| Technique | Key Features and Data Source |

| 1H NMR | Data available from various sources such as ChemicalBook and PubChem.[2][8] |

| 13C NMR | Data available from PubChem.[2] |

| IR Spectroscopy | Spectra available from sources like ChemicalBook and the NIST WebBook.[9] |

| Mass Spectrometry | Fragmentation data available from the NIST WebBook and SpectraBase.[5][10] |

Experimental Protocols

Synthesis of 3-Methylcyclopent-2-en-1-one

A common method for the synthesis of 3-methylcyclopent-2-en-1-one is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).

Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

-

Reactants: 2,5-Hexanedione, water, and a base catalyst (e.g., calcium oxide).

-

Procedure:

-

In a suitable reaction vessel, combine 2,5-hexanedione and water.

-

Add the base catalyst to the mixture.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 150 °C).

-

Maintain the reaction for a specified period (e.g., 14 hours), monitoring the progress by a suitable analytical technique such as gas chromatography.

-

Upon completion, the product can be isolated and purified using standard techniques like extraction and distillation.

-

Synthesis of this compound

The most direct and selective method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. The Luche reduction is a highly effective method for this transformation, employing sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[3][11][12] This method selectively reduces the carbonyl group to an alcohol without affecting the carbon-carbon double bond.[13]

Protocol: Luche Reduction of 3-Methylcyclopent-2-en-1-one

-

Reactants: 3-methylcyclopent-2-en-1-one, cerium(III) chloride heptahydrate (CeCl3·7H2O), sodium borohydride (NaBH4), and methanol (B129727).

-

Procedure:

-

In a round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one and cerium(III) chloride heptahydrate in methanol at room temperature.

-

Cool the resulting solution in an ice bath to 0 °C.

-

While stirring, add sodium borohydride to the cooled solution in small portions.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.

-

Logical Relationships and Workflows

The synthetic relationship between the precursor ketone and the target alcohol is a fundamental transformation in organic chemistry.

References

- 1. This compound | C6H10O | CID 12442470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-cyclopenten-1-one | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR spectrum [chemicalbook.com]

- 9. webassign.net [webassign.net]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Luche reduction - Wikipedia [en.wikipedia.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of 3-Methylcyclopent-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-methylcyclopent-2-en-1-ol (CAS No: 3718-59-0). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic features based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for similar cyclic alcohols.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₀O[1]

-

Molecular Weight: 98.14 g/mol [1]

-

CAS Number: 3718-59-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 - 5.8 | Broad Singlet | 1H | =C-H |

| ~4.5 - 4.8 | Multiplet | 1H | H -C-OH |

| ~2.0 - 2.5 | Multiplet | 2H | -CH ₂- |

| ~1.8 - 2.2 | Multiplet | 2H | =C-CH ₂- |

| ~1.7 | Singlet | 3H | -CH ₃ |

| Variable (Broad) | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~135 - 145 | Quaternary | C =C-CH₃ |

| ~125 - 135 | Tertiary | C=C -H |

| ~70 - 80 | Tertiary | C -OH |

| ~30 - 40 | Secondary | -C H₂- |

| ~25 - 35 | Secondary | =C-C H₂- |

| ~20 - 25 | Primary | -C H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3030 | Medium | =C-H Stretch (Vinylic) |

| ~2850 - 2960 | Medium to Strong | C-H Stretch (Aliphatic) |

| ~1650 | Weak to Medium | C=C Stretch (Alkene) |

| ~1050 - 1150 | Strong | C-O Stretch (Secondary Alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Possible Fragment | Notes |

| 98 | [M]⁺ | Molecular ion peak, may be weak. |

| 83 | [M-CH₃]⁺ | Loss of a methyl group. |

| 80 | [M-H₂O]⁺ | Dehydration, a common fragmentation for alcohols. |

| 70 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation. |

| 55 | [C₄H₇]⁺ | Further fragmentation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for an alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified alcohol is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to aid in the assignment of carbon signals based on the number of attached protons.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds, which separates the sample from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to 3-Methylcyclopent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Methylcyclopent-2-en-1-ol, a cyclic alcohol with potential applications in various scientific domains. This document collates available data on its fundamental physical characteristics and outlines generalized experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₀O | - |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | Data not available | The saturated analog, 3-methylcyclopentanol, has a boiling point of 149-150 °C.[2][3] |

| Melting Point | Data not available | - |

| Density | Data not available | The saturated analog, 3-methylcyclopentanol, has a density of 0.91 g/mL at 25 °C.[2][3] |

| Solubility | Data not available | Expected to be sparingly soluble in water and soluble in common organic solvents. |

**Experimental Protocols for Property Determination

While specific experimental data for this compound is scarce, standard organic chemistry methodologies can be employed to determine its physical properties.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a small sample of this compound.

Methodology:

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated slowly until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To accurately measure the density of this compound.

Methodology:

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of the sample is calculated using the formula: Density = (m₃ - m₁) / V.

Solubility Determination (Visual Method)

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

-

Approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) is placed in a small test tube.

-

A few drops of this compound are added to the test tube.

-

The mixture is agitated and observed for the formation of a homogeneous solution or the presence of separate layers.

-

The compound is classified as soluble, sparingly soluble, or insoluble based on the observation.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published literature detailing the specific involvement of this compound in biological signaling pathways or established experimental workflows in the context of drug development. The majority of available research focuses on its ketone analog, 3-methylcyclopent-2-en-1-one.

Further research is required to elucidate any potential biological activity and to develop relevant experimental procedures. A logical starting point for such investigations would be to explore its synthesis and subsequent use as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of this compound in a research setting.

Caption: A logical workflow for the synthesis, characterization, and initial biological screening of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclopent-2-en-1-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylcyclopent-2-en-1-ol, a chiral building block of significant interest in the synthesis of complex natural products and active pharmaceutical ingredients. This document details the synthesis of the racemic alcohol, methods for chiral resolution, and the physicochemical properties of the individual enantiomers. Particular emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide illustrates the pivotal role of these stereoisomers as precursors in the synthesis of prostaglandins (B1171923), outlining a key transformation in a relevant biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Chirality is a fundamental aspect of medicinal chemistry, with the stereochemistry of a molecule often dictating its pharmacological activity. Enantiomers of the same compound can exhibit vastly different biological effects, ranging from desired therapeutic outcomes to severe toxicity. This compound possesses a single stereocenter, and its enantiomerically pure forms, (R)-3-methylcyclopent-2-en-1-ol and (S)-3-methylcyclopent-2-en-1-ol, are valuable intermediates in the asymmetric synthesis of a variety of bioactive molecules, most notably prostaglandins and their analogues. The cyclopentenone core is a recurring motif in numerous natural products, and the ability to introduce chirality at an early stage in a synthetic route is of paramount importance. This guide provides a detailed technical resource on the preparation and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound

The most common route to racemic this compound involves the reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one.

Synthesis of 3-Methylcyclopent-2-en-1-one

3-Methylcyclopent-2-en-1-one can be synthesized through several methods, with two prominent examples being the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556) and the dehydrohalogenation of a halogenated cyclopentanone (B42830) precursor.

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione [1]

-

Materials: 2,5-hexanedione, calcium oxide (CaO), water.

-

Procedure:

-

To a 25 mL three-necked flask, add 3 g of 2,5-hexanedione and 10 mL of water.

-

Establish an inert atmosphere (e.g., nitrogen).

-

Increase the temperature of the reaction mixture to 150 °C.

-

Add 400 mg of CaO to the heated solution.

-

Allow the reaction to proceed for 14 hours.

-

Monitor the reaction progress by gas chromatography.

-

-

Yield: This method has been reported to yield up to 98% of 3-methylcyclopent-2-en-1-one.[1]

Experimental Protocol: Dehydrohalogenation of 2-Bromo-3-methylcyclopentanone

-

Materials: 3-methylcyclopentanone (B121447), bromine, glacial acetic acid, diethyl ether, pyridine (B92270), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663).

-

Procedure:

-

α-Bromination: Dissolve 3-methylcyclopentanone (1 equivalent) in glacial acetic acid and cool in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10 °C. Stir at room temperature for 2-4 hours. Extract the product with diethyl ether, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude 2-bromo-3-methylcyclopentanone.

-

Dehydrobromination: Dissolve the crude 2-bromo-3-methylcyclopentanone in a suitable solvent and add pyridine (1.5-2 equivalents). Reflux the mixture for 4-8 hours. After cooling, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain 3-methylcyclopent-2-en-1-one.

-

Reduction to Racemic this compound

The reduction of the carbonyl group of 3-methylcyclopent-2-en-1-one affords the racemic alcohol. A standard and effective method for this transformation is the use of a metal hydride reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Experimental Protocol: Reduction of 3-Methylcyclopent-2-en-1-one

-

Materials: 3-methylcyclopent-2-en-1-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, saturated aqueous sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked round-bottomed flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclopent-2-en-1-one in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of lithium aluminum hydride in diethyl ether to the cooled solution with stirring.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes.

-

Quench the reaction by the careful addition of moist ether, followed by water.

-

Filter the resulting slurry and wash the filtrate with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

Purify the resulting crude alcohol by vacuum distillation.

-

Chiral Resolution of this compound

The separation of the enantiomers of this compound is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution is a highly effective method for this purpose, often employing lipases to selectively acylate one enantiomer.

Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can catalyze the enantioselective acylation of a racemic alcohol in the presence of an acyl donor. This results in the formation of an ester from one enantiomer, leaving the other enantiomer as the unreacted alcohol. These two compounds can then be separated chromatographically.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylcyclopent-2-en-1-ol

-

Materials: Racemic this compound, a lipase (B570770) (e.g., Pseudomonas cepacia lipase), an acyl donor (e.g., vinyl acetate), an organic solvent (e.g., hexane), buffer solution (e.g., phosphate (B84403) buffer).

-

General Procedure:

-

Dissolve racemic this compound in the chosen organic solvent.

-

Add the lipase and the acyl donor to the solution.

-

Incubate the mixture at a controlled temperature with gentle agitation.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Quench the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separate the unreacted alcohol from the ester by column chromatography.

-

The acylated enantiomer can be recovered by hydrolysis of the ester.

-

Physicochemical Properties of Stereoisomers

Accurate physicochemical data is essential for the characterization and application of the stereoisomers of this compound. Due to the limited availability of specific experimental data in the literature for the individual enantiomers, the following tables include data for the precursor ketone and related chiral alcohols to provide a comparative reference.

Table 1: Physical and Spectroscopic Properties of 3-Methylcyclopent-2-en-1-one

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [2] |

| Boiling Point | 74 °C / 15 mmHg | |

| ¹H NMR (CDCl₃) | ||

| δ (ppm) | Assignment | |

| ~2.0-2.2 | CH₂ | |

| ~2.4-2.6 | CH₂ | |

| ~1.8 | CH₃ | |

| ~5.8 | =CH | |

| ¹³C NMR (CDCl₃) | ||

| δ (ppm) | Assignment | |

| ~17.0 | CH₃ | |

| ~30.0 | CH₂ | |

| ~35.0 | CH₂ | |

| ~130.0 | =CH | |

| ~175.0 | =C(CH₃) | |

| ~210.0 | C=O |

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Table 2: Physicochemical Properties of Stereoisomers of this compound (Predicted and Analog-Based Data)

| Property | (R)-3-Methylcyclopent-2-en-1-ol | (S)-3-Methylcyclopent-2-en-1-ol |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol | 98.14 g/mol |

| Specific Optical Rotation [α]D | Data not available in search results | Data not available in search results |

| ¹H NMR (CDCl₃) | Data not available in search results | Data not available in search results |

| ¹³C NMR (CDCl₃) | Data not available in search results | Data not available in search results |

Note: The lack of specific experimental data for the individual enantiomers in the provided search results highlights a significant gap in the publicly available chemical literature. Researchers are encouraged to perform these characterizations and publish their findings.

Application in Prostaglandin (B15479496) Synthesis

Chiral cyclopentenone derivatives are critical intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The stereochemistry of the cyclopentane (B165970) ring is established early in the synthesis and is crucial for the biological activity of the final prostaglandin molecule.

The general synthetic strategy involves the conjugate addition of a vinyl cuprate (B13416276) to a chiral α,β-unsaturated cyclopentenone, followed by trapping of the resulting enolate with an electrophile to introduce the second side chain. (R)- or (S)-3-methylcyclopent-2-en-1-ol can serve as a precursor to such chiral cyclopentenones.

Caption: Synthetic pathway from this compound to prostaglandins.

Conclusion

The stereoisomers of this compound are valuable and versatile chiral building blocks in organic synthesis. This technical guide has provided a detailed overview of their preparation, including the synthesis of the racemic precursor and a general protocol for their resolution via enzymatic kinetic methods. While a significant gap in the literature exists regarding the specific experimental characterization data for the individual enantiomers, the methodologies presented here provide a solid foundation for their synthesis and isolation. The critical role of these chiral intermediates in the synthesis of prostaglandins underscores their importance in the development of new therapeutic agents. Further research into the specific biological activities of these enantiomers and the development of more efficient and scalable asymmetric syntheses will undoubtedly continue to be an active area of investigation.

References

An In-depth Technical Guide on 3-Methylcyclopent-2-en-1-one and its Derivative, 3-Methylcyclopent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, chemical properties, and synthesis of 3-methylcyclopent-2-en-1-one, a significant flavor compound, and its corresponding alcohol, 3-Methylcyclopent-2-en-1-ol. While the ketone is well-documented, this guide also consolidates the available information on its less-studied alcohol derivative, focusing on its synthesis and physicochemical properties.

Introduction

3-Methylcyclopent-2-en-1-one is a cyclic ketone that contributes to the aroma and flavor of various food products.[1] It is recognized for its sweet, floral, and warm-spicy odor.[1] Its alcohol derivative, this compound, is primarily encountered as a synthetic intermediate or a reduction product of the ketone. This guide will delve into the scientific literature to present a detailed account of these two related compounds.

Discovery and Natural Occurrence

3-Methylcyclopent-2-en-1-one

The presence of 3-methylcyclopent-2-en-1-one has been identified in a variety of natural sources, often as a product of heat processing. It is a known component of smoke flavoring.[1] Its natural occurrences are summarized in the table below.

| Natural Source | Reference(s) |

| Roasted Onion | [1] |

| Cooked Pork | [1] |

| Black Tea | [1] |

| Soybean | [1] |

| Dried Bonito | [1] |

| Chili Peppers (Capsicum annuum) |

This compound

Direct evidence for the widespread natural occurrence of this compound is limited in the scientific literature. It is often considered a synthetic derivative of the more abundant ketone.

Physicochemical Properties

A summary of the key physicochemical properties for both 3-methylcyclopent-2-en-1-one and this compound is provided below for comparative analysis.

| Property | 3-Methylcyclopent-2-en-1-one | This compound |

| Molecular Formula | C₆H₈O | C₆H₁₀O |

| Molecular Weight | 96.13 g/mol [2] | 98.14 g/mol |

| CAS Number | 2758-18-1[2] | 3718-59-0 |

| Appearance | Clear light yellow to yellow-brownish liquid[1] | - |

| Boiling Point | 74 °C at 15 mmHg[1] | - |

| Melting Point | 3-5 °C[1] | - |

| Density | 0.980 g/mL at 20 °C; 0.971 g/mL at 25 °C[1] | - |

| Refractive Index | n20/D 1.488[1] | - |

Synthesis and Experimental Protocols

The primary route to this compound is through the reduction of 3-methylcyclopent-2-en-1-one. The synthesis of the ketone itself is well-established.

Synthesis of 3-Methylcyclopent-2-en-1-one

A common laboratory-scale synthesis involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).[2]

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

-

Materials:

-

Procedure:

-

To a 25mL three-necked flask, add 3g of 2,5-hexanedione and 10mL of deionized water.[2]

-

Establish an inert atmosphere within the flask by purging with nitrogen.[2]

-

Heat the mixture to 150 °C with continuous stirring.[2]

-

Add 400mg of CaO to the reaction mixture.[2]

-

Maintain the reaction for 14 hours.[2]

-

The product, 3-methylcyclopent-2-en-1-one, can be analyzed by gas chromatography, with reported yields of up to 98%.[2]

-

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of the corresponding ketone.

Experimental Protocol: Reduction of 3-methylcyclopent-2-en-1-one

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general approach involves the use of a reducing agent to convert the ketone functional group to an alcohol. A common method for the reduction of α,β-unsaturated ketones is the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride (Luche reduction) to favor 1,2-addition and prevent conjugate reduction.

-

General Procedure (Illustrative):

-

Dissolve 3-methylcyclopent-2-en-1-one in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

-

Logical Relationships and Pathways

The chemical relationship between 3-methylcyclopent-2-en-1-one and this compound is a straightforward reduction-oxidation pathway. This can be visualized as a simple workflow.

Caption: A diagram illustrating the reversible reduction-oxidation relationship between 3-methylcyclopent-2-en-1-one and this compound.

Conclusion

3-Methylcyclopent-2-en-1-one is a well-characterized compound with a notable presence in food chemistry. Its synthesis and properties have been extensively studied. In contrast, this compound is primarily understood as its synthetic derivative, obtained through the reduction of the ketone. For researchers and professionals in drug development and related fields, the synthetic accessibility of the alcohol from the readily available ketone provides opportunities for further investigation into its potential biological activities and applications as a chiral building block. This guide serves as a foundational resource for understanding these two interconnected molecules.

References

Navigating the 3-Methylcyclopentenone Core: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential research applications of the 3-methylcyclopentenone scaffold, with a focus on 3-Methylcyclopent-2-en-1-one, a versatile building block in organic and medicinal chemistry.

The 3-methylcyclopentenone core is a prominent structural motif in a variety of natural products and pharmacologically active compounds. While its alcohol precursor, 3-Methylcyclopent-2-en-1-ol, serves as a direct antecedent, the preponderance of scientific literature and research applications centers on its oxidized counterpart, 3-Methylcyclopent-2-en-1-one. This guide provides an in-depth overview of the chemical landscape of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 3-Methylcyclopent-2-en-1-one is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 2758-18-1 | [1][2] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| IUPAC Name | 3-methylcyclopent-2-en-1-one | [1] |

| InChI Key | CHCCBPDEADMNCI-UHFFFAOYSA-N | [1] |

| Property | Value | Reference |

| Melting Point | 3-5 °C | [2] |

| Boiling Point | 74 °C at 15 mmHg | [2] |

| Density | 0.971 g/mL at 25 °C | |

| Refractive Index | n20/D 1.488 | |

| Flash Point | 65 °C (closed cup) | |

| Solubility | Soluble in water and organic solvents | [3] |

| Spectroscopic Data Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the methyl, methylene, and vinyl protons. | [4] |

| ¹³C NMR | Distinct peaks for the six carbon atoms, including the carbonyl and vinyl carbons. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 96. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretches. | [3] |

| Kovats Retention Index | Standard non-polar: 920-935; Standard polar: 1485-1513. | [1] |

Synthesis of the 3-Methylcyclopentenone Core

The primary route to 3-Methylcyclopent-2-en-1-one involves the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556). This reaction can be catalyzed by either acids or bases. The likely pathway to its precursor, this compound, would be through the reduction of this ketone.

Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione

Objective: To synthesize 3-Methylcyclopent-2-en-1-one from 2,5-hexanedione.

Materials:

-

2,5-Hexanedione

-

Base catalyst (e.g., aqueous potassium hydroxide)

-

Solvent (e.g., water)

-

Separatory funnel

-

Distillation apparatus

-

Anion-exchange resin (bisulfite form, for purification)

Procedure:

-

A solution of 2,5-hexanedione in water is treated with a catalytic amount of aqueous potassium hydroxide.

-

The reaction mixture is heated to reflux to promote the intramolecular aldol condensation.

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification of the crude product can be achieved by distillation or by passing it through a column of anion-exchange resin in the bisulfite form to remove unreacted dione.

Quantitative Data:

| Catalyst | Temperature | Yield of 3-Methylcyclopent-2-en-1-one |

| 2.1% (w/v) aqueous KOH | Reflux | 50 ± 4% |

| <0.1% aqueous base | 200 °C (autoclave or microwave) | 80 ± 5% |

Note: This protocol is a generalized procedure. Specific reaction conditions may vary.

Research Applications and Future Directions

The enone functionality within the 3-methylcyclopentenone scaffold is a key driver of its reactivity and utility in organic synthesis. It serves as a versatile precursor for a multitude of chemical transformations.

Synthetic Utility

-

Michael Additions: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, making it an excellent substrate for Michael additions, a fundamental carbon-carbon bond-forming reaction.

-

Cycloadditions: The double bond can participate in various cycloaddition reactions, enabling the construction of more complex polycyclic systems.

-

Reductions: The ketone can be stereoselectively reduced to the corresponding alcohol, this compound, which can be a chiral building block for further synthetic elaborations.

Potential in Medicinal Chemistry

Visualizing Synthetic Pathways

To illustrate the synthetic logic, a workflow for the synthesis of the 3-methylcyclopentenone core is presented below.

Caption: Synthetic pathway from 2,5-hexanedione to this compound.

References

Methodological & Application

Synthesis of 3-Methylcyclopent-2-en-1-ol from 3-Methylcyclopent-2-en-1-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylcyclopent-2-en-1-ol from its corresponding enone, 3-methylcyclopent-2-en-1-one. The focus is on the selective 1,2-reduction of the α,β-unsaturated ketone, a critical transformation in the synthesis of various natural products and pharmaceutical intermediates. Two primary methods are presented: the Luche reduction using sodium borohydride (B1222165) and cerium(III) chloride, and a standard reduction using sodium borohydride in a protic solvent.

Introduction

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition, yielding an allylic alcohol, or 1,4-conjugate addition (Michael addition), leading to a saturated ketone. The selective formation of the allylic alcohol, this compound, requires a reagent that preferentially attacks the carbonyl carbon over the β-carbon. The choice of reducing agent and reaction conditions is therefore crucial to achieving high selectivity and yield.

The Luche reduction is a highly effective method for the 1,2-reduction of enones.[1][2] It employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the hydride at the carbonyl carbon.[1] This method is known for its high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like aldehydes.[1]

A standard sodium borohydride reduction in a protic solvent such as methanol (B129727) can also yield the desired allylic alcohol. While generally less selective than the Luche reduction, for certain substrates, it can provide a good yield of the 1,2-reduction product.

This document outlines detailed protocols for both methods, along with a comparison of their performance based on reported data.

Data Presentation

| Method | Reducing Agent | Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Selectivity |

| Protocol 1: Luche Reduction | Sodium Borohydride (NaBH₄) | Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) | Methanol (MeOH) | 0 to RT | 10-30 min | High (typically >95%) | Excellent (predominantly 1,2-reduction) |

| Protocol 2: Standard Reduction | Sodium Borohydride (NaBH₄) | None | Methanol (MeOH) | 0 to RT | 30-60 min | Moderate to High | Good (may have minor 1,4-reduction byproduct) |

Experimental Protocols

Protocol 1: Luche Reduction of 3-Methylcyclopent-2-en-1-one

This protocol describes the highly selective 1,2-reduction of 3-methylcyclopent-2-en-1-one to this compound using the Luche conditions.

Materials:

-

3-Methylcyclopent-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the resulting solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.

-

Stir the reaction mixture at 0 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Protocol 2: Standard Sodium Borohydride Reduction of 3-Methylcyclopent-2-en-1-one

This protocol details a standard procedure for the reduction of 3-methylcyclopent-2-en-1-one using sodium borohydride in methanol.

Materials:

-

3-Methylcyclopent-2-en-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

-

Concentrate the mixture on a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Luche Reduction

Caption: Simplified mechanism of the Luche Reduction.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the allylic proton (CH-OH), the vinyl proton, the methyl group, and the methylene (B1212753) protons of the cyclopentene (B43876) ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the two sp² carbons of the double bond and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1650 cm⁻¹ for the C=C stretch. The strong carbonyl (C=O) absorption of the starting material (around 1700 cm⁻¹) should be absent.[3][4]

Safety Precautions

-

Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Cerium(III) Chloride (CeCl₃): This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

-

Methanol (MeOH): Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

-

Diethyl Ether (Et₂O): Diethyl ether is extremely flammable and volatile. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Selective Reduction of 3-methylcyclopent-2-en-1-one

Introduction

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. Specifically, the conversion of 3-methylcyclopent-2-en-1-one to its corresponding allylic alcohol, 3-methylcyclopent-2-en-1-ol, is a critical step in the synthesis of various natural products and pharmaceutical compounds. The key challenge in this transformation is achieving selective 1,2-reduction of the carbonyl group while preserving the carbon-carbon double bond, avoiding the competing 1,4-conjugate addition pathway that leads to the saturated ketone. These application notes provide a comparative overview of common reduction methods and detailed protocols for achieving the desired selective reduction.

Overview of Reduction Methodologies

The regioselectivity of the reduction of enones is highly dependent on the nature of the hydride reagent. Reagents are often classified based on Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" center.

-

Sodium Borohydride (B1222165) (NaBH₄): As a relatively "soft" nucleophile, NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products, often favoring the latter.[1] While simple to use, it lacks the desired selectivity for producing allylic alcohols from enones.[2][3]

-

Catalytic Hydrogenation: This method typically employs catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas.[4] It is generally non-selective for this specific transformation, as it tends to reduce both the alkene and the ketone, yielding the saturated alcohol (3-methylcyclopentanol).[5]

-

Luche Reduction (NaBH₄/CeCl₃): The Luche reduction is the premier method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[6][7] The addition of a lanthanide salt, typically Cerium(III) chloride (CeCl₃), increases the hardness of the borohydride reagent.[1] The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting a "hard" hydride attack at the carbonyl carbon, thus suppressing the 1,4-conjugate addition.[6][8]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the expected outcomes for the reduction of 3-methylcyclopent-2-en-1-one using different methodologies.

| Reducing Agent/Method | Primary Product | Secondary Product(s) | Selectivity | Typical Yield |

| Sodium Borohydride (NaBH₄) | 3-Methylcyclopentanone | This compound | Low (Mixture of 1,2 and 1,4-addition) | Variable |

| Catalytic Hydrogenation (H₂/Pd-C) | 3-Methylcyclopentanol | 3-Methylcyclopentanone | Poor (Reduces both C=C and C=O) | High |

| Luche Reduction (NaBH₄/CeCl₃) | This compound | Minimal | Excellent (High 1,2-selectivity) | >95% |

Experimental Protocols

Protocol 1: Selective 1,2-Reduction via Luche Reduction (Recommended)

This protocol is optimized for the highly selective conversion of 3-methylcyclopent-2-en-1-one to this compound.

Materials:

-

3-methylcyclopent-2-en-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), reagent grade

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) and Cerium(III) chloride heptahydrate (4.2 g, 11.4 mmol, 1.1 eq) in 40 mL of methanol.

-

Cool the resulting solution to 0 °C using an ice bath and stir for 10 minutes.

-

While maintaining the temperature at 0 °C, add sodium borohydride (0.4 g, 10.4 mmol, 1.0 eq) portion-wise over 15 minutes. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).

-

Carefully quench the reaction by the slow addition of 20 mL of 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica (B1680970) gel column chromatography if necessary, though the crude product is often of high purity.

Protocol 2: Non-Selective Reduction with Sodium Borohydride

This protocol demonstrates the use of NaBH₄ alone, which is expected to yield a mixture of products.[9]

Materials:

-

3-methylcyclopent-2-en-1-one

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (95%)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methylcyclopent-2-en-1-one (1.0 g, 10.4 mmol) in 20 mL of 95% ethanol in a 50 mL flask and cool the solution in an ice bath.[10]

-

Add sodium borohydride (0.4 g, 10.4 mmol) in small portions to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[11]

-

Add 15 mL of water and 2 mL of 3 M NaOH solution to decompose the intermediate borate (B1201080) esters.[11]

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Analyze the resulting product mixture by NMR or GC-MS to determine the ratio of 1,2- to 1,4-reduction products.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Luche reduction protocol.

References

- 1. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. Luche Reduction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methylcyclopent-2-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylcyclopent-2-en-1-ol is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the target molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both enantiomers of this compound. The primary strategies discussed are the asymmetric reduction of the prochiral ketone, 3-methylcyclopent-2-en-1-one, and the kinetic resolution of the racemic alcohol.

Synthesis of the Precursor: 3-Methylcyclopent-2-en-1-one

A common method for the synthesis of 3-methylcyclopent-2-en-1-one is the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).

Protocol 1: Intramolecular Aldol Condensation of 2,5-Hexanedione

This protocol is adapted from established procedures for the synthesis of cyclic enones.

Materials:

-

2,5-Hexanedione

-

Aqueous Potassium Hydroxide (B78521) (KOH) solution (e.g., 2.5 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-hexanedione (1 equivalent).

-

Slowly add an aqueous solution of potassium hydroxide (approximately 0.1 equivalents) to the stirred diketone.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield pure 3-methylcyclopent-2-en-1-one.

Stereoselective Synthesis of this compound

The following protocols describe three highly effective methods for the stereoselective synthesis of this compound.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2] The choice of the chiral oxazaborolidine catalyst determines the stereochemical outcome.

Protocol 2: Synthesis of (S)-3-Methylcyclopent-2-en-1-ol

Materials:

-

3-Methylcyclopent-2-en-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Catecholborane

-

Anhydrous tetrahydrofuran (B95107) (THF) or Toluene (B28343)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, syringes, low-temperature bath

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of catecholborane (1.0 M in THF, 1.5-1.8 equivalents) to the catalyst solution.

-

After stirring for 10-15 minutes, slowly add a solution of 3-methylcyclopent-2-en-1-one (1.0 equivalent) in anhydrous toluene to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Wash the reaction mixture with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-3-methylcyclopent-2-en-1-ol.

To synthesize (R)-3-Methylcyclopent-2-en-1-ol, use (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly efficient method for the enantioselective reduction of ketones.

Protocol 3: Synthesis of (R)-3-Methylcyclopent-2-en-1-ol

Materials:

-

3-Methylcyclopent-2-en-1-one

-

(S,S)-TsDPEN-Ru catalyst

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or methanol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve 3-methylcyclopent-2-en-1-one (1.0 equivalent) and the (S,S)-TsDPEN-Ru catalyst (0.01-0.02 equivalents) in the anhydrous solvent.

-

Add the formic acid/triethylamine azeotrope (5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-3-methylcyclopent-2-en-1-ol.

To synthesize (S)-3-Methylcyclopent-2-en-1-ol, use the (R,R)-TsDPEN-Ru catalyst.

Method 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is an effective method for separating enantiomers of a racemic alcohol. This protocol utilizes a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohol.

Protocol 4: Kinetic Resolution of (±)-3-Methylcyclopent-2-en-1-ol

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane)

-

Molecular sieves (optional)

Procedure:

-

To a flask containing racemic this compound (1.0 equivalent), add the anhydrous organic solvent.

-

Add the acyl donor (0.5-0.6 equivalents) to the solution.

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at approximately 50% conversion.

-

Once the desired conversion is reached, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel. This will yield one enantiomer as the alcohol and the other as the corresponding acetate (B1210297), both with high enantiomeric excess. The acetate can be subsequently hydrolyzed to obtain the other alcohol enantiomer.

Data Presentation

| Method | Catalyst/Enzyme | Product Enantiomer | Typical Yield (%) | Typical e.e. (%) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine/Catecholborane | (S)-Alcohol | 85-95 | >95 |

| (S)-2-Methyl-CBS-oxazaborolidine/BH₃·SMe₂ | (R)-Alcohol | 85-95 | >95 | |

| Asymmetric Transfer | (S,S)-TsDPEN-Ru/HCOOH:NEt₃ | (R)-Alcohol | 90-99 | >98 |

| Hydrogenation | (R,R)-TsDPEN-Ru/HCOOH:NEt₃ | (S)-Alcohol | 90-99 | >98 |

| Enzymatic Kinetic | Candida antarctica lipase B (CAL-B)/Vinyl Acetate | (R)-Alcohol | ~45 | >99 |

| Resolution | (S)-Acetate | ~45 | >99 |

Mandatory Visualization

Caption: Synthetic routes to enantiopure this compound.

Caption: CBS reduction experimental workflow.

Caption: Enzymatic kinetic resolution workflow.

References

Application Notes and Protocols for Chiral Reduction of 3-Methylcyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals